molecular formula C13H18O2 B13194746 [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol

[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol

Cat. No.: B13194746
M. Wt: 206.28 g/mol
InChI Key: FSBKMGPWYDSAKL-RYUDHWBXSA-N
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Description

[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by its oxane ring structure, which is substituted with a 2-methylphenyl group and a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl-substituted precursors with oxirane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

Scientific Research Applications

[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The oxane ring and the 2-methylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylphenyl group enhances its hydrophobicity and may influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[(2S,5R)-5-(2-methylphenyl)oxan-2-yl]methanol

InChI

InChI=1S/C13H18O2/c1-10-4-2-3-5-13(10)11-6-7-12(8-14)15-9-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m0/s1

InChI Key

FSBKMGPWYDSAKL-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CC[C@H](OC2)CO

Canonical SMILES

CC1=CC=CC=C1C2CCC(OC2)CO

Origin of Product

United States

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